3-(2-Naphthylthio)propionic acid chemical properties
3-(2-Naphthylthio)propionic acid chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 3-(2-Naphthylthio)propionic Acid
Abstract
This technical guide provides a comprehensive overview of 3-(2-Naphthylthio)propionic acid, a bifunctional organic compound of significant interest in medicinal chemistry, organic synthesis, and bioconjugation. We will delve into its core chemical properties, synthesis methodologies, reactivity, analytical characterization, and key applications. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile molecule.
Introduction: A Molecule of Duality
3-(2-Naphthylthio)propionic acid (CAS No. 1141-45-3) is an organic compound featuring a propionic acid moiety linked to a naphthalene ring through a thioether bond.[1] This structure confers a dual chemical personality: a reactive carboxylic acid handle and a bulky, aromatic naphthylthio group.[1] This unique combination makes it a valuable building block for creating more complex molecules and a specialized reagent in fields like bioconjugation, where it can act as a heterobifunctional crosslinker.[1][2] Its utility stems from the distinct reactivity of each functional group, allowing for sequential and controlled chemical modifications.
Core Physicochemical Properties
The compound typically presents as a white to off-white solid.[1] Its aromatic character, derived from the naphthalene ring system, influences its solubility and reactivity.[1] While soluble in many organic solvents, it has limited solubility in water.[1]
| Property | Value | Source(s) |
| CAS Number | 1141-45-3 | [1] |
| Molecular Formula | C₁₃H₁₂O₂S | [3] |
| Molecular Weight | 232.30 g/mol | [3] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 105 °C | [3] |
| Synonyms | 3-(2-Naphthylmercapto)propionic acid, 3-(Naphthalen-2-ylsulfanyl)propanoic acid | [1] |
| Solubility | Soluble in organic solvents; limited water solubility | [1] |
Synthesis Methodologies: Building the Core Structure
The most prevalent and efficient synthesis of 3-(2-Naphthylthio)propionic acid is achieved via a Michael addition reaction, a classic method for forming carbon-sulfur bonds.[4][5]
Principle of Synthesis: The Thiol-Ene Michael Addition
The synthesis involves the conjugate addition of 2-naphthalenethiol to an α,β-unsaturated carbonyl compound, typically acrylic acid or one of its esters (e.g., methyl acrylate).[5][6] This reaction, a type of thiol-ene reaction, proceeds readily and creates the characteristic thioether linkage.[7] The reaction can be catalyzed by a base or a nucleophile, which deprotonates the thiol to form the more nucleophilic thiolate anion, initiating the attack on the electron-deficient alkene.[8][9] When an ester is used as the starting material, a subsequent hydrolysis step is required to yield the final carboxylic acid.[4]
Experimental Protocol: Synthesis via Michael Addition
Causality: This protocol utilizes a two-step, one-pot approach. The first step is the base-catalyzed Michael addition of the thiolate to methyl acrylate. Sodium methoxide is an effective catalyst as it generates the reactive thiolate species. The second step is the saponification (hydrolysis) of the intermediate ester using sodium hydroxide to yield the target carboxylic acid, which is then isolated by acidic workup.
Materials:
-
2-Naphthalenethiol (1.0 eq)
-
Methyl acrylate (1.1 eq)
-
Methanol (solvent)
-
Sodium methoxide (catalytic amount, e.g., 0.1 eq)
-
Sodium hydroxide (2-3 eq)
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-naphthalenethiol in methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Catalysis and Addition: Add a catalytic amount of sodium methoxide to the solution and stir for 10 minutes to ensure the formation of the sodium 2-naphthalenethiolate salt.
-
Slowly add methyl acrylate to the reaction mixture. Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed.
-
Hydrolysis: Once the addition is complete, add an aqueous solution of sodium hydroxide (2-3 equivalents) to the flask.
-
Heat the mixture to 50-60°C and stir for 1-3 hours, monitoring the disappearance of the intermediate ester by TLC.[4]
-
Workup and Isolation: After cooling to room temperature, remove the methanol under reduced pressure.
-
Dilute the remaining aqueous residue with water and wash with a nonpolar solvent like hexanes to remove any unreacted nonpolar impurities.
-
Acidify the aqueous layer to a pH of ~2 using concentrated hydrochloric acid, which will precipitate the product.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(2-Naphthylthio)propionic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture).
Reaction Mechanism Diagram
Sources
- 1. CAS 1141-45-3: 3-(2-Naphthylthio)propionic acid [cymitquimica.com]
- 2. 3-(2-Naphthylthio)propionic Acid | RUO | Supplier [benchchem.com]
- 3. 3-(2-naphthylthio)propionic acid [stenutz.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Efficient Synthesis of Polymer Prodrug by Thiol-Acrylate Michael Addition Reaction and Fabrication of pH-Responsive Prodrug Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aquila.usm.edu [aquila.usm.edu]
- 7. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 8. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. hereon.de [hereon.de]
